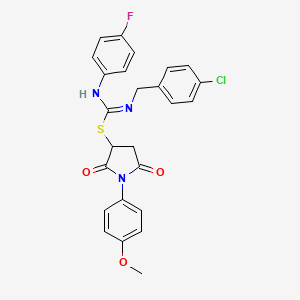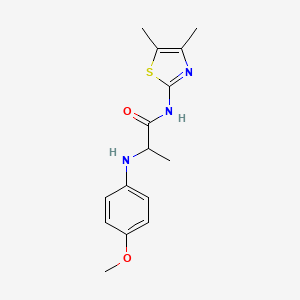
N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide, also known as DMT1-AM, is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and its potential applications in the field of medicine. In
作用機序
N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are molecules that can cause damage to cells and tissues, and are involved in the development of many diseases. By inhibiting the production of ROS, N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide can help to prevent damage to cells and tissues, and can potentially slow down or prevent the development of diseases.
Biochemical and Physiological Effects:
N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes that are involved in the production of antioxidants, which can help to protect cells and tissues from damage. N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide has been shown to have neuroprotective effects, which can help to prevent damage to the nervous system.
実験室実験の利点と制限
One of the advantages of using N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide is relatively easy to synthesize and purify, which makes it a good candidate for use in lab experiments. However, one of the limitations of using N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide in lab experiments is that it can be expensive to produce in large quantities, which may limit its use in certain studies.
将来の方向性
There are several future directions for research on N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide. One potential direction is to further explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties. Additionally, further research could be done to explore its potential use in the treatment of pain and inflammation. Finally, more research could be done to investigate the potential side effects of N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide, as well as its long-term safety and efficacy.
合成法
The synthesis of N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide involves the reaction of 4,5-dimethyl-2-thiazolamine with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide has been studied extensively in various scientific research applications. It has been shown to have potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties. Additionally, N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide has been studied for its potential use in the treatment of pain and inflammation.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-11(3)21-15(17-9)18-14(19)10(2)16-12-5-7-13(20-4)8-6-12/h5-8,10,16H,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQLUPQQRNJFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-(4-methoxyphenyl)alaninamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

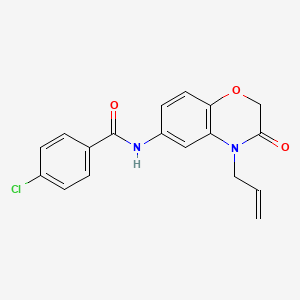
![4,4'-{carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)methylene]}dibenzoic acid](/img/structure/B5235394.png)
![2-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5235407.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5235414.png)
![(3aS*,6aR*)-3-[2-(2-pyridinyl)ethyl]-5-(1,3-thiazol-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5235420.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5235426.png)

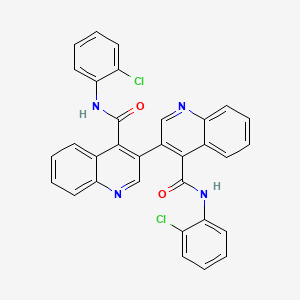
![2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)
![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)
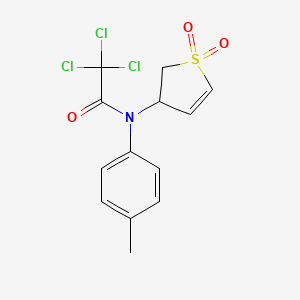
![2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5235491.png)
